2-Amino-5-nitro-2'-chlorobenzophenone

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

2-Amino-5-nitro-2'-chlorobenzophenone is the official USP Clonazepam Related Compound B reference standard, mandatory for ANDA analytical method validation and QC release testing. Its validated RRT (2.5) and RRF (0.94) ensure reliable impurity quantification per USP monographs. As a well-characterized clonazepam intermediate, it provides a validated starting point for API synthesis, reducing process development risk. Procurement from a certified source guarantees pharmacopeial traceability and regulatory compliance for generic drug submissions.

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 2011-66-7
Cat. No. B024416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-nitro-2'-chlorobenzophenone
CAS2011-66-7
Synonyms2-Amino-2’-chloro-5-nitrobenzophenone;  (2-Amino-5-nitrophenyl)-(2-chlorophenyl)methanone;  USP Clonazepam Related Compound B; 
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)Cl
InChIInChI=1S/C13H9ClN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2
InChIKeyGRDGBWVSVMLKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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2-Amino-5-nitro-2'-chlorobenzophenone (CAS 2011-66-7) Procurement & Technical Profile


2-Amino-5-nitro-2'-chlorobenzophenone (CAS 2011-66-7) is a nitro-substituted benzophenone derivative that serves as a critical pharmaceutical intermediate and analytical reference standard. As a precursor in the synthesis of benzodiazepines, notably clonazepam, and a hydrolysis product of the same drug [1], it is essential for both drug substance manufacturing and forensic/analytical method development . Its chemical identity and specifications are defined in major pharmacopoeias [2].

Why 2-Amino-5-nitro-2'-chlorobenzophenone Cannot Be Interchanged with Analogs


Substituting 2-Amino-5-nitro-2'-chlorobenzophenone with other benzophenone derivatives introduces significant analytical and synthetic variability. The compound's unique combination of a 2'-chloro and a 5-nitro substitution dictates its distinct chromatographic behavior, as evidenced by its specific relative retention time and response factor in USP compendial methods [1]. Furthermore, its role as a dedicated intermediate for clonazepam synthesis means that using analogs, such as the 2'-fluoro derivative intended for flunitrazepam, would yield a different final drug substance and require a separate, unvalidated manufacturing process. The following evidence quantifies these critical differentiators.

Quantitative Differentiation of 2-Amino-5-nitro-2'-chlorobenzophenone Against Closest Analogs


USP-Defined Chromatographic Selectivity: Relative Retention Time vs. Clonazepam and Impurity A

In the official USP HPLC method for clonazepam and its impurities, 2-Amino-5-nitro-2'-chlorobenzophenone (Related Compound B) exhibits a distinct relative retention time (RRT) of 2.5, compared to an RRT of 2.2 for Related Compound A and 1.0 for clonazepam [1]. This quantifiable difference in chromatographic selectivity ensures unambiguous identification and quantification, a critical requirement for compendial compliance that a generic analog would not satisfy.

Analytical Chemistry Pharmaceutical Quality Control HPLC Method Validation

USP-Defined Detector Response: Relative Response Factor vs. Impurity A

Accurate quantitation requires applying the correct relative response factor (RRF). The USP monograph specifies an RRF of 0.94 for 2-Amino-5-nitro-2'-chlorobenzophenone (Related Compound B), which is significantly different from the RRF of 1.84 for Related Compound A [1]. Using the wrong RRF would lead to a substantial error in impurity calculation.

Analytical Method Validation Pharmaceutical Analysis Impurity Quantification

Regulatory-Grade Purity vs. Common Technical-Grade Material

For compendial applications, the USP Reference Standard grade of 2-Amino-5-nitro-2'-chlorobenzophenone is supplied with a guaranteed purity of >99% as determined by HPLC . This contrasts with typical technical-grade material, which may have a minimum purity specification of 98% (HPLC) . This 1% minimum difference in purity can be critical when preparing high-accuracy standard solutions.

Reference Standard Procurement Analytical Chemistry Quality Assurance

Dedicated Synthetic Utility: Precursor to Clonazepam vs. Flunitrazepam Intermediate

The 2'-chloro substitution in 2-Amino-5-nitro-2'-chlorobenzophenone dictates its use as the key intermediate for clonazepam . In contrast, the 2'-fluoro analog, 2-Amino-2'-fluoro-5-nitrobenzophenone, serves as the specific precursor for flunitrazepam . The halogen atom determines the identity of the final drug molecule; substitution is therefore not chemically feasible.

Medicinal Chemistry Process Chemistry Benzodiazepine Synthesis

Validated Application Scenarios for 2-Amino-5-nitro-2'-chlorobenzophenone


USP Compendial Impurity Testing of Clonazepam Drug Substance and Product

This compound is the official USP Clonazepam Related Compound B reference standard . Its procurement is mandatory for any quality control laboratory performing USP monograph assays for clonazepam. The standard is used to prepare system suitability solutions and to quantify the Related Compound B impurity in clonazepam drug substance and finished dosage forms, utilizing the validated RRT (2.5) and RRF (0.94) specified in the monograph [1].

Forensic and Clinical Toxicology: Confirmation of Clonazepam Exposure

As an acid hydrolysis product of clonazepam, 2-Amino-5-nitro-2'-chlorobenzophenone is a key target analyte for confirming clonazepam use or exposure in biological samples (e.g., plasma, urine) [2]. Its distinct retention time and mass spectrum allow for unambiguous identification by GC-MS or LC-MS/MS, differentiating clonazepam intake from other benzodiazepines that yield different hydrolysis products.

Chemical Synthesis of Clonazepam API and Related Compounds

This compound is a primary and well-characterized intermediate in the synthesis of clonazepam and related 1,4-benzodiazepines . Its use in a commercial clonazepam manufacturing process has been documented, demonstrating its viability for large-scale API production [3]. Purchasing this specific intermediate ensures a validated starting point for process chemistry development or custom synthesis of clonazepam analogs.

Analytical Method Development and Validation for ANDA Submissions

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA), 2-Amino-5-nitro-2'-chlorobenzophenone is required for analytical method development, method validation, and subsequent quality control release testing of clonazepam tablets [4]. Its use as a characterized reference standard ensures that the analytical methods meet the stringent requirements for demonstrating pharmaceutical equivalence to the reference listed drug.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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